(R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethylthio (-SCF₃) substituent on the β-carbon of the propanoic acid backbone. The Boc group enhances stability during synthetic processes, while the -SCF₃ moiety imparts unique electronic and steric properties due to its strong electron-withdrawing nature and lipophilicity.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4S/c1-8(2,3)17-7(16)13-5(6(14)15)4-18-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJWUUZSHOVLW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid, often abbreviated as Boc-D-CF3-Ala, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of drugs. The following sections will explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
- CAS Number : 82317-83-7
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.30 g/mol
Biological Activity Overview
The biological activity of Boc-D-CF3-Ala has been assessed in various studies, focusing primarily on its role as a building block in peptide synthesis and its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of amino acids with trifluoromethyl substitutions showed improved activity against various bacterial strains, suggesting that Boc-D-CF3-Ala may also possess similar properties .
2. Enzyme Inhibition
The incorporation of the trifluoromethyl group has been linked to increased potency in enzyme inhibition. For instance, studies on related compounds have shown that the presence of this group can significantly enhance the inhibition of enzymes such as serine proteases and reverse transcriptases . This suggests that Boc-D-CF3-Ala could be explored for developing inhibitors against specific targets in disease pathways.
3. Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the amino acid backbone significantly influence biological activity. The introduction of bulky groups like tert-butoxycarbonyl can improve solubility and stability while maintaining receptor affinity. A systematic review of FDA-approved drugs containing trifluoromethyl groups revealed that such modifications often correlate with enhanced pharmacokinetic profiles .
Case Studies
Several case studies have explored the application of Boc-D-CF3-Ala in drug development:
Case Study 1: Antiviral Agents
A study focused on synthesizing antiviral agents using Boc-D-CF3-Ala as a key intermediate. The results indicated that derivatives synthesized from this compound exhibited promising activity against viral replication in vitro, particularly against RNA viruses .
Case Study 2: Cancer Therapeutics
Another investigation assessed the potential of Boc-D-CF3-Ala derivatives in targeting cancer cell lines. The findings suggested that certain modifications led to increased apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent in oncology .
Comparative Data Table
| Property | Boc-D-CF3-Ala | Related Compounds |
|---|---|---|
| CAS Number | 82317-83-7 | Varies |
| Molecular Weight | 333.30 g/mol | Varies |
| Antimicrobial Activity | Moderate | High (in some derivatives) |
| Enzyme Inhibition Potency | High (potentially) | Varies |
| Solubility | Moderate | High (with certain modifications) |
| Stability | Enhanced due to CF3 group | Varies |
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of β-amino acids, including (R)-2-((tert-butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid, exhibit significant antiviral properties. A notable study evaluated the antiviral efficacy of various β-amino acid derivatives against the Tobacco Mosaic Virus (TMV), revealing promising results:
| Compound | Virus | Curative Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| A-192558 | TMV | 69.1 | 500 |
| A-87380 | TMV | 56.8 | 500 |
These findings suggest that structural modifications can enhance antiviral efficacy .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. The trifluoromethyl group enhances its antimicrobial properties. A series of derivatives were screened for their antibacterial activity, with results indicating effective inhibition against various bacterial strains:
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
These results highlight the compound's potential as a scaffold for developing new antibacterial agents .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound and its derivatives. In vitro tests against human cancer cell lines have shown promising antiproliferative effects:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound X | HCT-116 | 5.0 |
| Compound Y | MCF-7 | 7.5 |
The compounds exhibited IC50 values indicating significant growth inhibition, suggesting their utility in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the protection of amino groups and the introduction of the trifluoromethyl thio group through nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Stability
- Trifluoromethylthio (-SCF₃) vs. Trifluoromethylphenyl (-C₆H₄CF₃): The target compound’s -SCF₃ group directly attached to the β-carbon offers greater electron-withdrawing effects compared to aryl-bound -CF₃ groups. However, the -SCF₃ group may reduce solubility compared to aryl analogs due to higher hydrophobicity.
- Halogenated Aryl Substituents (e.g., Br, F): Bromine and fluorine atoms improve binding affinity in target proteins (e.g., bromine in anticancer agents ). Fluorine also enhances metabolic stability and membrane permeability, as seen in (R)-2-((Boc)amino)-3-(2,6-difluorophenyl)propanoic acid .
Physicochemical Properties
- Solubility: Aryl-substituted analogs (e.g., difluorophenyl derivatives) generally exhibit better aqueous solubility than aliphatic -SCF₃ derivatives. For example, (R)-2-((Boc)amino)-3-(2,6-difluorophenyl)propanoic acid is formulated at 10 mM concentrations , whereas the -SCF₃ analog’s solubility data are unavailable.
- Stability: Boc protection improves stability during synthesis, but the -SCF₃ group may introduce sensitivity to oxidative conditions. In contrast, trifluoromethylphenyl analogs (e.g., Boc-D-Phe(3-CF₃)-OH) are stable under standard storage (2–8°C) .
Q & A
Q. What are the key considerations for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, employ stereospecific thioetherification via photoredox/nickel dual catalysis. This method uses (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate and trifluoromethyl-substituted aryl halides, yielding products with >95% enantiomeric excess (e.e.) . Boc (tert-butoxycarbonyl) protection is critical to prevent amine group interference during the reaction. Post-synthesis, confirm stereochemistry using chiral HPLC or polarimetry, as demonstrated in analogous compounds .
Q. How can researchers optimize the Boc-protection step during synthesis?
- Methodological Answer : Use anhydrous dichloromethane (DCM) as the solvent with 1,3-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the Boc group. This setup minimizes side reactions and improves coupling efficiency. After reaction completion, filter the mixture to remove urea byproducts and purify via preparative HPLC to isolate the Boc-protected intermediate .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR to verify the presence of the Boc group (tert-butyl signals at δ ~1.4 ppm) and trifluoromethylthio moiety (δ ~120-130 ppm in F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence reactivity in coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethylthio group reduces nucleophilicity at the β-carbon, requiring activated coupling agents like HATU or PyBOP for amide bond formation. In peptide synthesis, pre-activate the carboxylic acid with these reagents in DMF for 10–15 minutes before adding amines. Monitor reaction progress via LC-MS to avoid over-activation, which can lead to epimerization .
Q. What strategies mitigate racemization during incorporation into peptide chains?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization kinetics.
- Additives : Use 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress base-induced epimerization.
- Solid-Phase Synthesis : Immobilize the compound on resins (e.g., Wang resin) to restrict conformational freedom, reducing racemization risks. These methods are validated in analogues like Boc-D-Ser(tBu)-OH .
Q. How do pH variations affect the stability of the trifluoromethylthio moiety?
- Methodological Answer : The trifluoromethylthio group is hydrolytically unstable under strongly acidic (pH <2) or basic (pH >10) conditions. In aqueous buffers (pH 6–8), stability increases, but prolonged storage should be avoided. For biological assays, prepare stock solutions in DMSO and dilute into neutral buffers immediately before use. Degradation products can be identified via F NMR or LC-MS .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying purity levels for this compound?
- Methodological Answer : Discrepancies arise from divergent purification methods. For example:
- Crude Hydrolysis : Reactions using LiOH in THF/water yield crude products requiring further purification (e.g., recrystallization) .
- Catalytic Methods : Photoredox/nickel dual catalysis produces higher-purity products (97% yield) due to fewer side reactions .
- Resolution : Use chiral columns or enzymatic resolution if racemization occurs during synthesis .
Handling and Safety
Q. What precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Storage : Store at –20°C under nitrogen to prevent moisture absorption and oxidation.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Application in Drug Discovery
Q. How is this compound utilized in protease inhibitor design?
- Methodological Answer : The Boc-protected amino acid serves as a building block for non-natural amino acids in inhibitors. For example, it was incorporated into HIV-1 protease inhibitors to enhance metabolic stability by replacing labile groups with the trifluoromethylthio moiety. Activity is assessed via enzyme inhibition assays (IC) and cytotoxicity profiling in HEK293 cells .
Stability Studies
Q. What are the degradation pathways of this compound under accelerated stability conditions?
- Methodological Answer :
Under thermal stress (40°C/75% RH), the Boc group hydrolyzes first, followed by cleavage of the trifluoromethylthio moiety. Monitor via: - TLC : Spot degradation products using silica plates (ethyl acetate/hexane eluent).
- LC-MS : Identify hydrolyzed fragments (e.g., free amine at m/z ~250) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
